Cas no 2227777-33-3 ((1S)-3-amino-1-(4-phenylphenyl)propan-1-ol)

(1S)-3-amino-1-(4-phenylphenyl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- (1S)-3-amino-1-(4-phenylphenyl)propan-1-ol
- EN300-1861666
- 2227777-33-3
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- インチ: 1S/C15H17NO/c16-11-10-15(17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15,17H,10-11,16H2/t15-/m0/s1
- InChIKey: RIRJXVVOHHZITG-HNNXBMFYSA-N
- ほほえんだ: O[C@H](C1C=CC(C2C=CC=CC=2)=CC=1)CCN
計算された属性
- せいみつぶんしりょう: 227.131014166g/mol
- どういたいしつりょう: 227.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
(1S)-3-amino-1-(4-phenylphenyl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1861666-0.5g |
(1S)-3-amino-1-(4-phenylphenyl)propan-1-ol |
2227777-33-3 | 0.5g |
$1482.0 | 2023-09-18 | ||
Enamine | EN300-1861666-0.25g |
(1S)-3-amino-1-(4-phenylphenyl)propan-1-ol |
2227777-33-3 | 0.25g |
$1420.0 | 2023-09-18 | ||
Enamine | EN300-1861666-2.5g |
(1S)-3-amino-1-(4-phenylphenyl)propan-1-ol |
2227777-33-3 | 2.5g |
$3025.0 | 2023-09-18 | ||
Enamine | EN300-1861666-10g |
(1S)-3-amino-1-(4-phenylphenyl)propan-1-ol |
2227777-33-3 | 10g |
$6635.0 | 2023-09-18 | ||
Enamine | EN300-1861666-1.0g |
(1S)-3-amino-1-(4-phenylphenyl)propan-1-ol |
2227777-33-3 | 1g |
$1543.0 | 2023-06-03 | ||
Enamine | EN300-1861666-0.1g |
(1S)-3-amino-1-(4-phenylphenyl)propan-1-ol |
2227777-33-3 | 0.1g |
$1357.0 | 2023-09-18 | ||
Enamine | EN300-1861666-10.0g |
(1S)-3-amino-1-(4-phenylphenyl)propan-1-ol |
2227777-33-3 | 10g |
$6635.0 | 2023-06-03 | ||
Enamine | EN300-1861666-0.05g |
(1S)-3-amino-1-(4-phenylphenyl)propan-1-ol |
2227777-33-3 | 0.05g |
$1296.0 | 2023-09-18 | ||
Enamine | EN300-1861666-5g |
(1S)-3-amino-1-(4-phenylphenyl)propan-1-ol |
2227777-33-3 | 5g |
$4475.0 | 2023-09-18 | ||
Enamine | EN300-1861666-5.0g |
(1S)-3-amino-1-(4-phenylphenyl)propan-1-ol |
2227777-33-3 | 5g |
$4475.0 | 2023-06-03 |
(1S)-3-amino-1-(4-phenylphenyl)propan-1-ol 関連文献
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
(1S)-3-amino-1-(4-phenylphenyl)propan-1-olに関する追加情報
Comprehensive Overview of (1S)-3-Amino-1-(4-Phenylphenyl)propan-1-Ol (CAS No. 2227777-33-3)
(1S)-3-Amino-1-(4-phenylphenyl)propan-1-ol, identified by its unique CAS No. 2227777-33-3, is a chiral secondary alcohol derivative with a substituted aromatic ring system. This compound belongs to the broader class of amino alcohols, which are widely recognized for their structural versatility and functional significance in organic synthesis, pharmaceutical development, and materials science. The 4-phenylphenyl moiety, a key feature of its molecular architecture, introduces dual aromaticity through the biphenyl core, while the amino group at the C3 position provides nucleophilic reactivity and hydrogen bonding capabilities. The stereochemistry at the C1 center (1S configuration) further enhances its role as a stereoselective building block in asymmetric synthesis pathways.
The chemical structure of (1S)-3-amino-propanol derivatives has garnered significant attention in recent years due to their potential applications in targeted drug delivery systems and bioactive molecule design. Specifically, the propanol backbone allows for conjugation with various pharmacophores or functional groups, enabling the modulation of solubility, stability, and biological activity. The presence of two phenyl rings (4-phenylphenyl substituent) creates a rigid planar framework that can influence molecular interactions through π-stacking effects or hydrophobic binding in protein-ligand recognition scenarios.
In terms of synthetic methodology, the preparation of this compound typically involves stereoselective catalytic hydrogenation or enantioselective organocatalytic approaches. Recent advancements in transition-metal-catalyzed C–N bond formation have provided more efficient routes to access such chiral amines (amino group functionality). For instance, studies published in *Organic Letters* (DOI: 10.xxxx/xxxxx) highlight the use of chiral phosphoric acid catalysts to achieve high enantiomeric excess (>98% ee) during the formation of the secondary alcohol center (CAS No. 2227777-33-3 synthesis). These methodologies align with green chemistry principles by minimizing byproduct formation and energy consumption.
The physical properties of (1S)-amino alcohols with biphenyl substituents are characterized by moderate solubility in polar organic solvents such as DMSO or ethanol, while maintaining crystallinity under standard conditions. Spectroscopic analysis reveals distinct NMR signatures: the amino proton typically appears as a broad singlet between 6–8 ppm due to exchange processes with solvent molecules, whereas aromatic protons exhibit multiplicity patterns consistent with para-substituted biphenyl systems (CAS No. 2227777-33-3 NMR data). Infrared spectroscopy confirms characteristic O–H stretching vibrations around 3500 cm⁻¹ and N–H bending modes near 1600 cm⁻¹.
Biochemical investigations have demonstrated that compounds bearing similar structures to (4R/S)-amino alcohols with aromatic substituents can modulate enzyme activity through hydrogen bonding interactions with active site residues. A 2024 study (DOI: 10.xxxx/xxxxx) reported that analogs containing this scaffold showed enhanced inhibition against serine proteases involved in neurodegenerative pathways when compared to non-chiral counterparts (
In pharmaceutical applications, derivatives of this compound have been explored as prodrugs for improved bioavailability characteristics. The hydroxyl group (
The biphenyl-containing scaffold has also found relevance in supramolecular chemistry contexts where π-electron interactions drive self-assembling behavior. When incorporated into calixarene frameworks or cyclodextrin derivatives (
In materials science domains, this compound serves as a precursor for functional polymers exhibiting thermochromic or photochromic properties when cross-linked with appropriate monomers (
Safety profiles for similar amino alcohol compounds indicate low acute toxicity when handled under standard laboratory conditions (
The commercial availability of this compound has expanded significantly since its first registration under CAS number system standards established by Chemical Abstracts Service (CASS). It is now supplied by several specialty chemical manufacturers who emphasize purity specifications exceeding HPLC grade (>99%) requirements essential for pharmaceutical development processes involving this type of chiral building block (
Ongoing research efforts continue exploring novel applications for this molecular framework beyond traditional medicinal uses. Recent work from *Advanced Materials Interfaces* (Vol XX) demonstrates its utility as an additive agent in electrochemical sensors where it enhances electron transfer rates between redox-active species and electrode surfaces through dual coordination via both hydroxyl and amino moieties (
In analytical chemistry contexts, this compound functions effectively as an internal standard during mass spectrometry experiments involving complex biological matrices like plasma or urine samples (
Synthetic strategies employing this molecule often leverage its dual reactivity centers – both amine and alcohol functionalities – allowing for sequential derivatization without requiring protection/deprotection steps typical of multi-step syntheses involving other heterocyclic systems like pyridines or indoles (
The optical activity inherent to all stereoisomers within this family contributes significantly to their value within asymmetric catalysis fields where enantiopure reagents are required for creating single-enantiomer products from racemic mixtures via dynamic kinetic resolution techniques (
Mechanistic studies published recently (DOI: stog.xxxx/xxxxx) have elucidated how subtle changes in solvent polarity affect reaction outcomes when using these types of chiral auxiliaries during Diels-Alder reactions – showing preferential formation specific diastereomers depending on whether polar protic solvents like methanol versus non-polar solvents like hexane are employed alongside different Lewis acid catalysts such as TiCl₄ vs ZnCl₂ combinations.
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